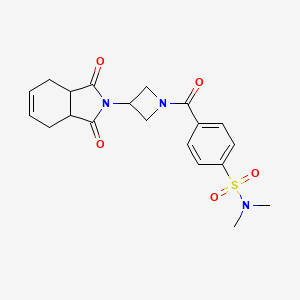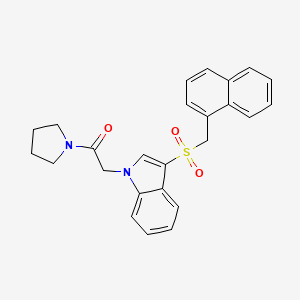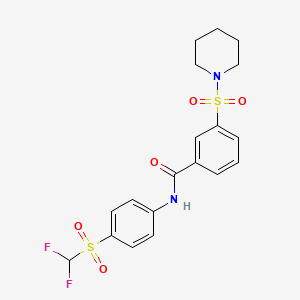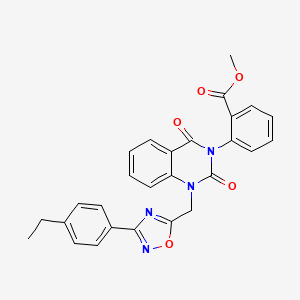
1-O-Terc-butil 3-O-metil 3-azidoazetidina-1,3-dicarboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate is a versatile chemical compound used in various scientific research fields. Its unique structural properties make it valuable in drug synthesis, material science, and catalysis.
Aplicaciones Científicas De Investigación
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in material science for the development of new materials and in catalysis for various industrial processes.
Safety and Hazards
Métodos De Preparación
The synthesis of 1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate involves several steps. Typically, the synthetic route includes the protection of functional groups, azidation, and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the azido group is replaced by other nucleophiles.
Esterification: The compound can undergo esterification reactions to form different esters.
The major products formed from these reactions depend on the reagents and conditions used.
Mecanismo De Acción
The mechanism by which 1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including drug development and material science.
Comparación Con Compuestos Similares
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-O-Tert-butyl 3-O-methyl azetidine-1,3-dicarboxylate: Lacks the azido group, making it less versatile in click chemistry applications.
1-O-Tert-butyl 3-azidoazetidine-1,3-dicarboxylate: Lacks the methyl group, which may affect its reactivity and applications.
3-O-methyl 3-azidoazetidine-1,3-dicarboxylate: Lacks the tert-butyl group, which may influence its stability and solubility.
These comparisons highlight the uniqueness of 1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate in terms of its structural properties and applications.
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-9(2,3)18-8(16)14-5-10(6-14,12-13-11)7(15)17-4/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOOKNYFRSDTBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)

![Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2361364.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2361366.png)
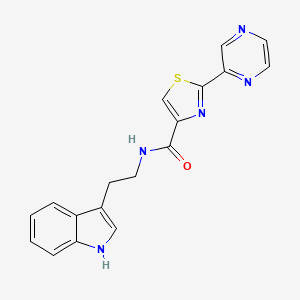
![1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2361372.png)


![Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2361375.png)
